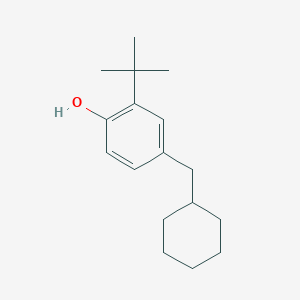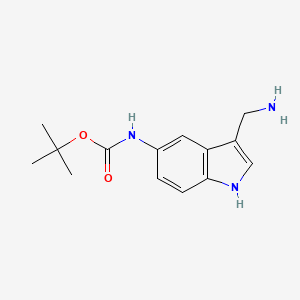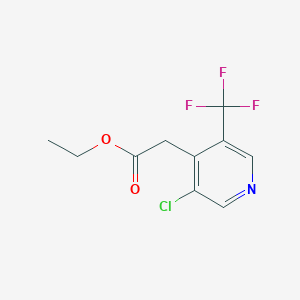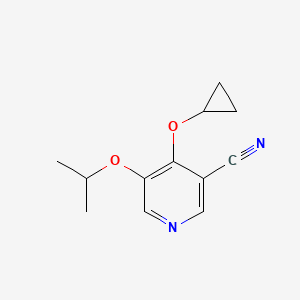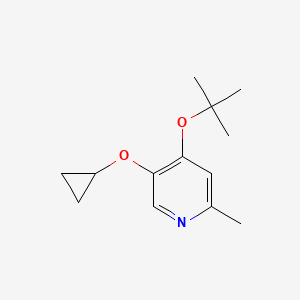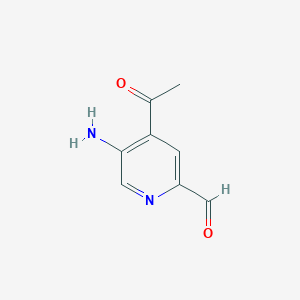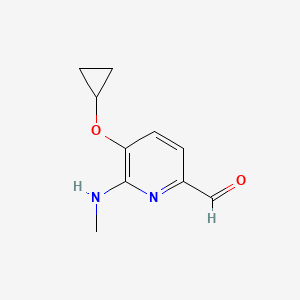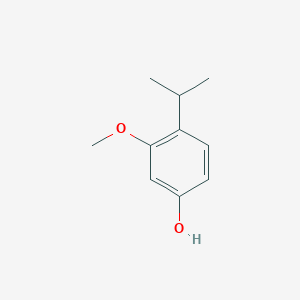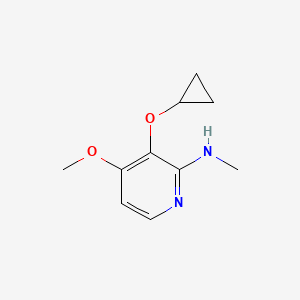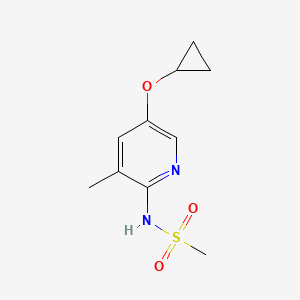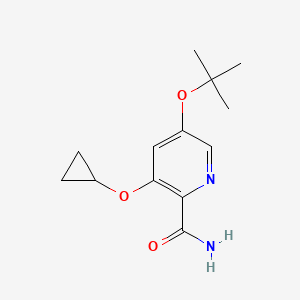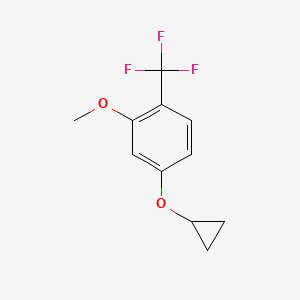
4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O2 and a molecular weight of 232.20 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of 4-hydroxy-2-methoxy-1-(trifluoromethyl)benzene with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylmethoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups using reagents like sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-methoxy-1-(trifluoromethyl)benzene can be compared with similar compounds such as:
4-Methoxy-2-(trifluoromethyl)phenol: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
4-Cyclopropylmethoxy-2-methoxy-1-(trifluoromethyl)benzene: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group, leading to variations in reactivity and applications.
The presence of the cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-methoxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O2/c1-15-10-6-8(16-7-2-3-7)4-5-9(10)11(12,13)14/h4-7H,2-3H2,1H3 |
Clé InChI |
BWYXYOVLSRVHMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


